4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
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Overview
Description
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound features a benzoic acid moiety linked to a cyclopropyl-substituted imidazolidinone ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropyl-substituted imidazolidinone. One common method includes the Ullmann-Goldberg coupling reaction, which is catalyzed by copper(I) oxide (Cu2O) in the absence of any ligand . The reaction conditions often involve the use of acetonitrile (MeCN) as the solvent, replacing the previously used 1,4-dioxane .
Industrial Production Methods
For large-scale production, the process is optimized to improve yield and reduce costs. The use of inexpensive catalysts like Cu2O and the reduction of reagent quantities are key improvements in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH or K2CO3 in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
- 4-(2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
Uniqueness
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is unique due to its cyclopropyl substitution, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[(3-cyclopropyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)9-15-7-8-16(14(15)19)12-5-6-12/h1-4,12H,5-9H2,(H,17,18) |
InChI Key |
DCCZJPNUWCGNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(C2=O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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